3-Nitrophenylhydrazine hydrochloride

Catalog No.
S1899636
CAS No.
636-95-3
M.F
C6H8ClN3O2
M. Wt
189.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrophenylhydrazine hydrochloride

CAS Number

636-95-3

Product Name

3-Nitrophenylhydrazine hydrochloride

IUPAC Name

(3-nitrophenyl)hydrazine;hydrochloride

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.6 g/mol

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H

InChI Key

BKOYKMLGFFASBG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl

Detection and Characterization of Carbonyl Compounds

One of the most prominent uses of 3-NPH is in the detection and characterization of carbonyl compounds, including aldehydes and ketones. It reacts with these functional groups to form 3-nitrophenylhydrazones, which are crystalline derivatives with distinct melting points. This property allows scientists to identify and differentiate between different carbonyl compounds based on the melting point of the corresponding hydrazone. Source: Detection of carbonyl compounds using 2,4-dinitrophenylhydrazine and 3-nitrophenylhydrazine:

Analysis of Biological Samples

-NPH plays a crucial role in analyzing biological samples for the presence of specific molecules containing carbonyl groups. It can be used to:

  • Quantify pyruvate and lactate: These are key metabolites involved in cellular respiration. By derivatizing them with 3-NPH, scientists can measure their levels in blood or tissues using techniques like liquid chromatography-mass spectrometry. Source: Quantification of 13C pyruvate and 13C lactate in dog blood by reversed-phase liquid chromatography-electrospray ionization mass spectrometry after derivatization with 3-nitrophenylhydrazine: )
  • Detect residual impurities: In pharmaceutical analysis, 3-NPH can help detect residual amounts of aldehydes, such as 4-nitrobenzaldehyde, present in medications like chloramphenicol. Source: Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine: )

Synthesis of Organic Compounds

-NPH serves as a building block for synthesizing various organic compounds. It can be used to prepare:

  • 3-Nitrophenylhydrazones: These derivatives can be further manipulated to obtain other useful chemicals.
  • 3-Nitro-4-hydroxybenzoic acids: These compounds have potential applications in the development of new drugs or materials. Source: N,N′-Bis(2-chloronicotinoyl)-N-(3-nitrophenyl)hydrazine monohydrate: complex sheets built from O-H..N, N-H..O and C-H..O hydrogen bonds: )

3-Nitrophenylhydrazine hydrochloride (3-NPH.HCl) is a derivative of 3-nitrophenylhydrazine, a chemical compound commonly used in organic chemistry. It exists as a crystalline solid [, ]. 3-NPH.HCl plays a significant role in scientific research, particularly in the qualitative identification of aldehydes and ketones [].


Molecular Structure Analysis

The structure of 3-NPH.HCl consists of a 3-nitrophenyl group (C6H4NO2) attached to a hydrazine functional group (N₂H₂) through a single bond. The hydrochloride salt (HCl) is attached to one of the nitrogens in the hydrazine group (forming -NH₂⁺Cl⁻). This structure allows 3-NPH.HCl to participate in condensation reactions with carbonyl groups (C=O) present in aldehydes and ketones [].


Chemical Reactions Analysis

One of the most important reactions involving 3-NPH.HCl is its condensation with aldehydes and ketones. This reaction forms a hydrazone derivative, which is a crystalline solid with a distinct melting point. The specific hydrazone formed depends on the aldehyde or ketone involved. The general reaction can be represented by the following equation []:

RCHO + H₂NNHC6H4NO₂•HCl → RC(NNHC6H4NO₂) + H₂O (Eq. 1)

Where R represents an alkyl or aryl group on the aldehyde or ketone.

3-NPH.HCl decomposes upon heating, releasing toxic fumes. The exact decomposition pathway is not readily available in scientific literature.


Physical And Chemical Properties Analysis

  • Melting point: Not readily available in scientific literature.
  • Boiling point: Decomposes upon heating [].
  • Solubility: Soluble in hot water, ethanol, and dimethyl sulfoxide (DMSO) [, ].
  • Stability: Light-sensitive, decomposes upon heating [].

3-NPH.HCl is a harmful substance if swallowed, inhaled, or absorbed through the skin []. It is also classified as a flammable solid []. Here are some specific safety concerns:

  • Toxicity: Studies have shown that 3-NPH.HCl can cause irritation to the skin, eyes, and respiratory tract [].
  • Flammability: The compound ignites readily and can generate hazardous fumes upon combustion [].

Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 3-NPH.HCl [].
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry place away from light and heat sources.
  • Properly dispose of waste according to local regulations.

3-Nitrophenylhydrazine hydrochloride is primarily used as a derivatization reagent in liquid chromatography-mass spectrometry (LC-MS) for the detection of carbonyl compounds, carboxylic acids, and other metabolites. The compound reacts with carbonyl groups to form stable hydrazones, enhancing the sensitivity and specificity of analytical techniques .

Key Reactions:

  • Formation of Hydrazones: The reaction with aldehydes and ketones leads to the formation of hydrazones, which can be analyzed by LC-MS.
  • Derivatization of N-Acyl Glycines: It has been successfully utilized for the derivatization of N-acyl glycines, allowing for detailed metabolic profiling in biological samples .

3-Nitrophenylhydrazine hydrochloride exhibits various biological activities due to its structural properties. It has been studied for its potential roles in:

  • Metabolic Pathways: Its derivatives can be involved in metabolic pathways and have implications in clinical diagnostics.
  • Toxicity Studies: The compound is noted for its harmful effects if ingested or upon skin contact, indicating potential toxicity that necessitates careful handling .

The synthesis of 3-nitrophenylhydrazine hydrochloride typically involves the following steps:

  • Nitration of Phenylhydrazine: Phenylhydrazine is nitrated using concentrated nitric acid to introduce the nitro group.
  • Formation of Hydrochloride Salt: The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

This method allows for high purity yields suitable for analytical applications .

3-Nitrophenylhydrazine hydrochloride is widely used in various fields:

  • Analytical Chemistry: Primarily used as a derivatization agent in LC-MS for detecting metabolites and organic compounds.
  • Clinical Diagnostics: Facilitates the identification and quantification of biomarkers in biological fluids, aiding in disease diagnosis.
  • Research: Employed in studies exploring metabolic pathways and the behavior of organic compounds under different conditions .

Studies have shown that 3-nitrophenylhydrazine hydrochloride interacts effectively with various carbonyl compounds, enhancing their detectability through derivatization. These interactions are crucial for developing sensitive analytical methods that can monitor metabolic changes associated with diseases. The compound's ability to form stable derivatives under mild conditions makes it particularly valuable in clinical settings .

Several compounds share structural similarities with 3-nitrophenylhydrazine hydrochloride, including:

Compound NameStructure TypeUnique Features
2-NitrophenylhydrazineNitro-substituted hydrazineMore soluble in non-polar solvents
4-NitrophenylhydrazineNitro-substituted hydrazineDifferent reactivity patterns due to position of nitro group
PhenylhydrazineBasic hydrazineLacks nitro group, less reactive compared to derivatives
3-AminophenylhydrazineAmino-substituted hydrazineExhibits different biological activities

Uniqueness: The presence of the nitro group at the meta position makes 3-nitrophenylhydrazine hydrochloride particularly effective for LC-MS applications, providing enhanced sensitivity compared to its ortho or para counterparts. Its ability to form stable derivatives under mild conditions sets it apart from simpler hydrazines .

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-95-3

Dates

Modify: 2023-08-16

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